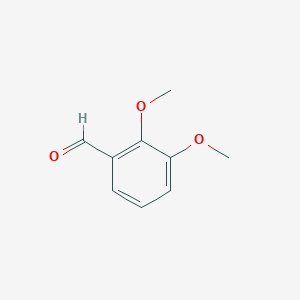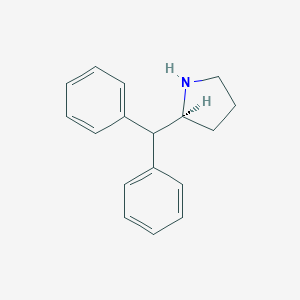
(S)-(-)-2-(Diphenylmethyl)pyrrolidine
Vue d'ensemble
Description
“(S)-(-)-2-(Diphenylmethyl)pyrrolidine” is used as a chiral solvating agent to determine the enantiomeric composition of chiral carboxylic acids directly by NMR analysis .
Synthesis Analysis
A short synthesis of (S)-2-(diphenylmethyl)pyrrolidine was reported by Bailey D J, et al. in Tetrahedron Asymmetry .Molecular Structure Analysis
The molecular formula of “(S)-(-)-2-(Diphenylmethyl)pyrrolidine” is C17H19N, and its molecular weight is 237.34 . The crystal structure of pyrrolidine derivatives has been studied .Chemical Reactions Analysis
The synthetic utility of (S)-2-(diphenylmethyl)pyrrolidine and its amide derivative were examined in asymmetric alkylation reactions and Diels-Alder reactions .Physical And Chemical Properties Analysis
“(S)-(-)-2-(Diphenylmethyl)pyrrolidine” is a solid with a refractive index of 1.587. It has a boiling point of 135°C at 0.01 mmHg and a density of 1.062 g/mL at 25°C .Applications De Recherche Scientifique
Synthesis and Chiral Solvating Agent
(S)-(-)-2-(Diphenylmethyl)pyrrolidine has been utilized in synthesis processes and as a chiral solvating agent for NMR analysis of chiral compounds, especially effective for carboxylic acids and some secondary alcohols (Bailey, O'Hagan, & Tavaslı, 1997).
Preparation and Characterization
This compound's preparation and characterization have been studied in the context of dissociative agents and their analytical distinctions using various spectroscopic techniques (Wallach et al., 2015).
Synthesis of Hindered C2-Symmetric Pyrrolidines
Its use in the synthesis of highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines, important for potential applications in asymmetric transformations, has been explored (Aggarwal, Sandrinelli, & Charmant, 2002).
Pharmaceutical Application
In pharmaceuticals, it has been used in the synthesis of compounds like Darifenacin hydrobromide, where it forms part of the molecular structure, contributing to the compound's conformation and stability (Selvanayagam, Sridhar, & Ravikumar, 2009).
Organic Activation in Reduction Reactions
The compound has been identified as an organic activator in the reduction of aromatic imines, showing potential in the synthesis of amines (Onomura, Kouchi, Iwasaki, & Matsumura, 2006).
Building Blocks in Synthesis
It is used as a building block in synthesizing 2-substituted pyrrolidines, showcasing its versatility in synthetic chemistry (Moshkin & Sosnovskikh, 2015).
Cycloaddition Strategies
Cycloaddition and annulation strategies involving (S)-(-)-2-(Diphenylmethyl)pyrrolidine are significant for constructing multisubstituted pyrrolidines, a critical component in various alkaloids and bioactive products (Li, Ye, & Zhang, 2018).
Organocatalyst in Asymmetric Reactions
This compound has been studied for its role as an organocatalyst in asymmetric Michael and Mannich reactions, demonstrating its importance in enantioselective synthesis (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
In Chemical Protection and Bond Formation
It plays a role in the removal of S-cysteine protection and the subsequent formation of disulfide bonds, essential in peptide chemistry (Castell & Tun-kyi, 1979).
Analytical Characterization in New Psychoactive Substances
(S)-(-)-2-(Diphenylmethyl)pyrrolidine has been analytically characterized and identified in various psychoactive substances, contributing to the understanding of new psychoactive compounds (De Paoli, Brandt, & Pounder, 2011).
Synthesis of Intermediates in Drug Development
It has been synthesized as an intermediate in the development of pharmaceuticals like Darifenacin hydrobromide, highlighting its role in drug development (Youlin, 2011).
Stereochemical Diversity in Synthesis
(S)-(-)-2-(Diphenylmethyl)pyrrolidine contributes to stereochemical diversity in pyrrolidine synthesis, playing a key role in accessing various stereochemical patterns in enantioselective synthesis (Adrio & Carretero, 2019).
Polar Cycloadditions in Heterocyclic Chemistry
Its involvement in polar [3+2] cycloadditions, particularly in the synthesis of pyrrolidines, underscores its significance in heterocyclic and medicinal chemistry (Żmigrodzka et al., 2022).
In Organic Synthesis Methods
It has been utilized in organic synthesis methods, demonstrating its importance in the synthesis of various complex organic compounds (Nikolic & Beak, 2003).
Structural Studies in Crystallography
(S)-(-)-2-(Diphenylmethyl)pyrrolidine has been a subject of study in crystallography, contributing to the understanding of molecular conformations and interactions (Zukerman-Schpector et al., 2011).
Catalytic Applications in Asymmetric Synthesis
The compound has been explored for its use in catalytic asymmetric synthesis, particularly in Grignard cross-coupling reactions, emphasizing its role in creating chiral molecules (Nagel & Nedden, 1997).
Antimicrobial Activity Studies
Research has been conducted on derivatives of (S)-(-)-2-(Diphenylmethyl)pyrrolidine for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Nural et al., 2018).
Pipradrol and Derivative Synthesis
Finally, (S)-(-)-2-(Diphenylmethyl)pyrrolidine has been used in the synthesis of pipradrol and its derivatives, contributing to understanding the pharmacology and toxicity of these compounds (White & Archer, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-benzhydrylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOBKZZXZVFOBB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922897 | |
| Record name | (2S)-2-(Diphenylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-benzhydrylpyrrolidine | |
CAS RN |
119237-64-8 | |
| Record name | (2S)-2-(Diphenylmethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119237-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Diphenylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(Diphenylmethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DIPHENYLMETHYLPYRROLIDINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH7U0MAY6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
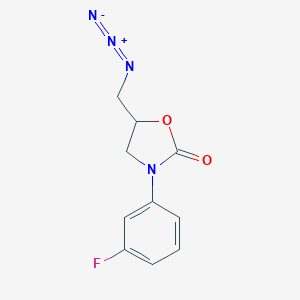
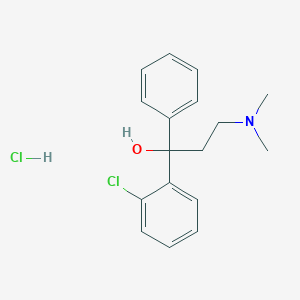
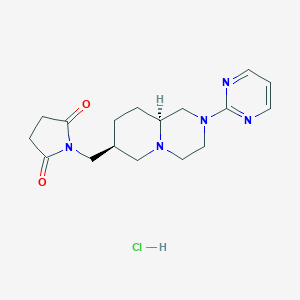
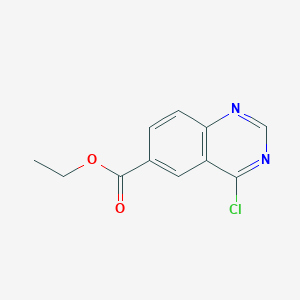
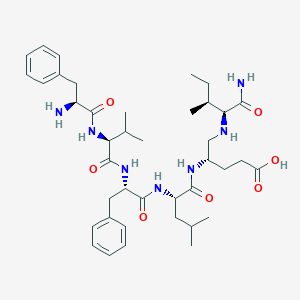
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
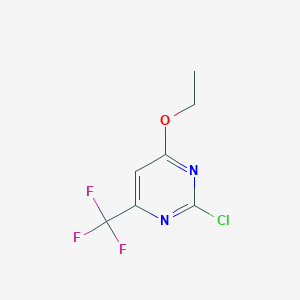
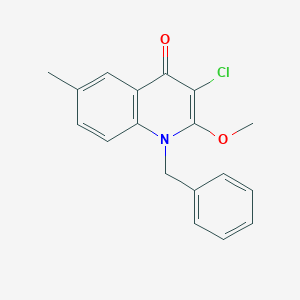
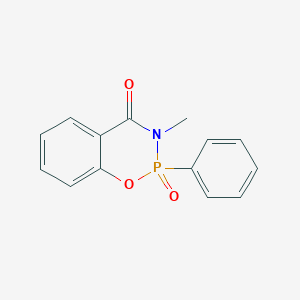
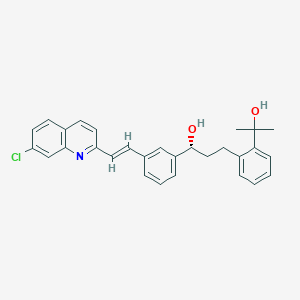
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
